

# Chemical properties of Diethyl 4-aminobenzylphosphonate

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## Compound of Interest

Compound Name:	Diethyl 4-aminobenzylphosphonate
Cat. No.:	B103891

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An In-depth Technical Guide to the Chemical Properties of **Diethyl 4-aminobenzylphosphonate**

## Abstract

**Diethyl 4-aminobenzylphosphonate** (DABP) is a versatile bifunctional organophosphorus compound of significant interest to researchers in medicinal chemistry, organic synthesis, and materials science. Featuring both a reactive aromatic amine and a diethyl phosphonate moiety, DABP serves as a crucial building block for the synthesis of more complex molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, including a detailed examination of its synthesis, spectroscopic profile, reactivity, and key applications. The content herein is synthesized from established literature and supplier data, offering field-proven insights and validated protocols designed for practical application by researchers, scientists, and drug development professionals.

## Core Chemical Identity and Physicochemical Properties

**Diethyl 4-aminobenzylphosphonate** is an organophosphorus compound distinguished by a phosphonate group attached to a 4-aminobenzyl substituent.<sup>[1]</sup> Its unique structure provides two distinct points for chemical modification, making it a valuable intermediate.<sup>[1][2]</sup>

The fundamental identifiers and properties of DABP are summarized below for quick reference. These values represent a consensus from various commercial suppliers and chemical databases, ensuring a reliable baseline for experimental planning.

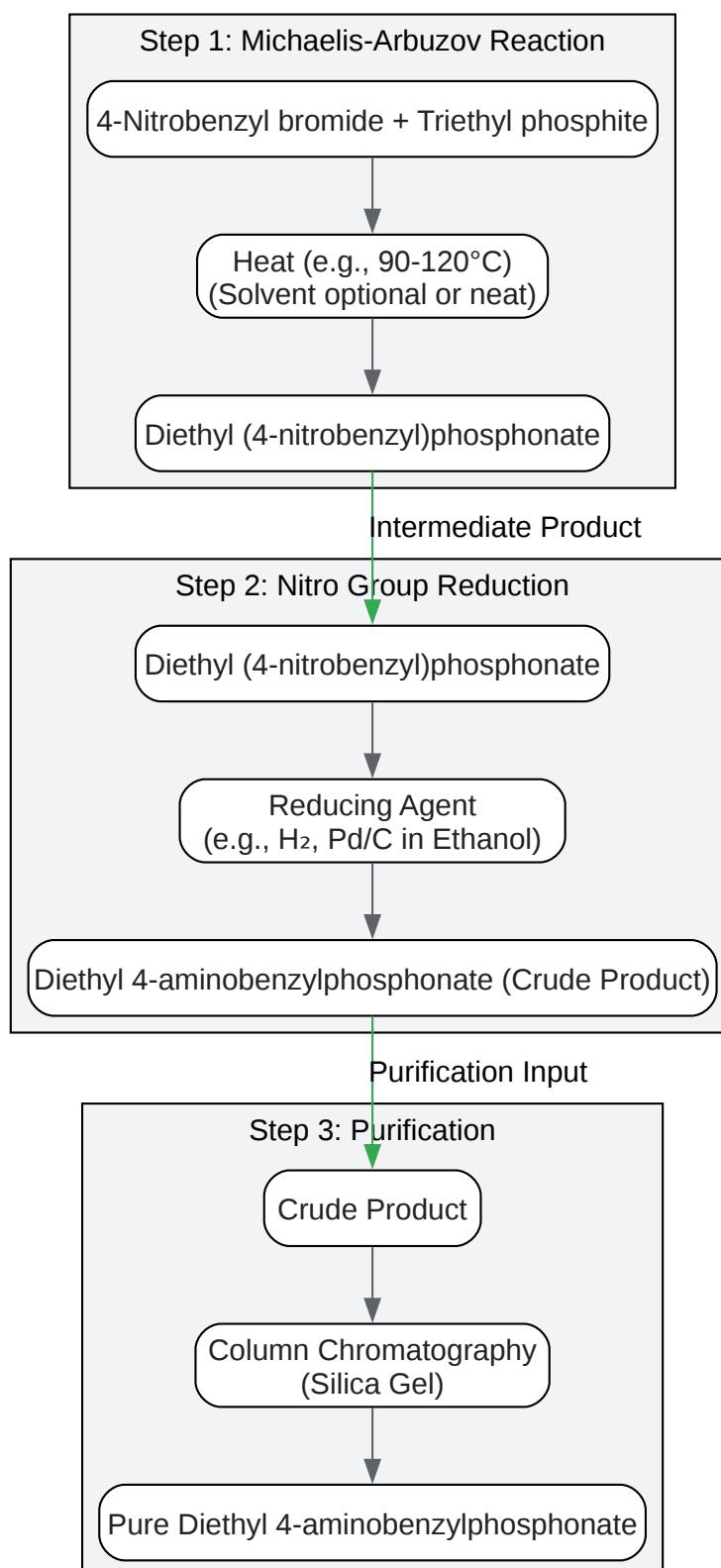
Property	Value	References
CAS Number	20074-79-7	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>11</sub> H <sub>18</sub> NO <sub>3</sub> P	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	243.24 g/mol	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
IUPAC Name	diethyl [(4-aminophenyl)methyl]phosphonate	<a href="#">[6]</a> <a href="#">[7]</a>
Appearance	White to pale yellow or cream crystalline powder/solid.	<a href="#">[1]</a> <a href="#">[7]</a>
Melting Point	88 - 95 °C	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Boiling Point	383.3 ± 25.0 °C (Predicted)	<a href="#">[2]</a>
Solubility	Soluble in methylene chloride, acetone, benzene, ethanol, and dichloromethane. Insoluble in water.	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[8]</a>
InChI Key	ZVAYUUUQOCPZCZ-UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[6]</a>
SMILES	CCOP(=O) (CC1=CC=C(N)C=C1)OCC	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[7]</a>

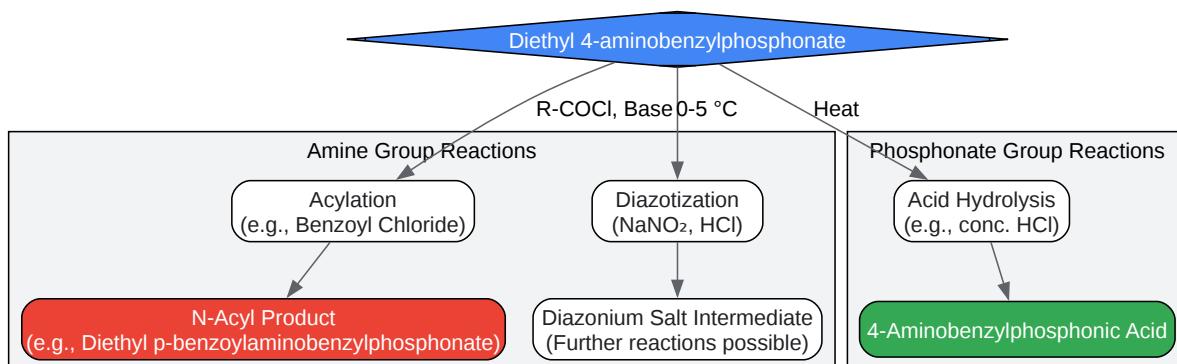
## Synthesis and Purification: A Validated Two-Step Approach

While various synthetic routes may exist, a common and robust strategy for preparing **Diethyl 4-aminobenzylphosphonate** involves a two-step process. This method leverages the well-established Michaelis-Arbuzov reaction to form the carbon-phosphorus bond, followed by a

standard reduction of an aromatic nitro group.<sup>[9]</sup> This approach is favored for its high reliability and the commercial availability of the starting materials.

The causality behind this choice is clear: the Michaelis-Arbuzov reaction is one of the most effective methods for creating dialkyl benzylphosphonates from the corresponding benzyl halides.<sup>[9][10]</sup> Starting with 4-nitrobenzyl bromide ensures the reaction occurs at the benzylic position without interference from an amino group, which could otherwise be alkylated. The subsequent reduction of the nitro group is a high-yielding and clean transformation.





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